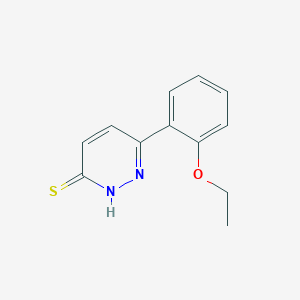

6-(2-Ethoxyphenyl)pyridazine-3-thiol

Descripción

6-(2-Ethoxyphenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a 2-ethoxyphenyl group at the 6-position and a thiol (-SH) group at the 3-position. Its molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of approximately 232.30 g/mol (inferred from the structurally similar 6-(4-Ethoxyphenyl)pyridazine-3-thiol, which shares the same formula ). The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position distinguishes it from other pyridazine-thiol derivatives.

Propiedades

IUPAC Name |

3-(2-ethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-15-11-6-4-3-5-9(11)10-7-8-12(16)14-13-10/h3-8H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIUNMRPOVDLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(2-Ethoxyphenyl)pyridazine-3-thiol is a member of the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethoxyphenyl group, enhancing its pharmacological properties. Research has indicated that derivatives of pyridazine, including this compound, exhibit a wide range of biological activities such as antihypertensive, anti-inflammatory, analgesic, and antimicrobial effects.

Target of Action

Pyridazine derivatives are known to interact with various biological targets, leading to multiple pharmacological effects. The introduction of a 6-substituted phenyl group on the pyridazinone skeleton has been shown to enhance cardiovascular effects, particularly through the inhibition of calcium ion influx, which is crucial for platelet aggregation and cardiovascular functions.

Biochemical Pathways

The biological activity of 6-(2-Ethoxyphenyl)pyridazine-3-thiol can be attributed to its interaction with several biochemical pathways. It has been reported to inhibit calcium ion influx, which is essential for the activation of platelet aggregation and other cardiovascular functions. Moreover, its potential as an enzyme inhibitor suggests that it may have antimicrobial properties as well.

Pharmacological Properties

Research indicates that 6-(2-Ethoxyphenyl)pyridazine-3-thiol possesses several pharmacological activities:

- Antihypertensive Activity : Demonstrated in normotensive rat models where it effectively reduced blood pressure.

- Platelet Aggregation Inhibition : This activity suggests potential use in preventing thrombotic events.

- Analgesic and Antinociceptive Effects : The compound has been studied for its pain-relieving properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of 6-(2-Ethoxyphenyl)pyridazine-3-thiol compared to related compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 6-(4-Ethoxyphenyl)pyridazine-3-thiol | Ethoxy group at position 4 | Enhanced antihypertensive and analgesic activity |

| 6-(4-Methoxyphenyl)pyridazine-3-thiol | Methoxy group present | Altered pharmacokinetics, lower potency |

| 6-(4-Chlorophenyl)pyridazine-3-thiol | Chlorine substituent | Enhanced lipophilicity but less effective than ethoxy derivative |

The presence of the ethoxy group significantly enhances the biological activity of this compound compared to others within the same class.

Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various pyridazine derivatives, including 6-(2-Ethoxyphenyl)pyridazine-3-thiol, on human cancer cell lines. Results indicated significant cytotoxicity against colon cancer cells with IC50 values lower than 50 µM, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

The compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties comparable to established antibiotics. For instance, it exhibited significant activity against Gram-positive and Gram-negative bacteria .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects :

- Ethoxy vs. Alkyl Groups : The ethoxy group in 6-(2-Ethoxyphenyl)pyridazine-3-thiol introduces both electron-donating (-O-) and hydrophobic (-CH₂CH₃) characteristics, contrasting with the purely hydrophobic ethyl or methyl groups in analogs .

- Aromatic vs. Heteroaromatic Substituents : Pyridin-2-yl and thiophen-2-yl substituents introduce additional heteroatoms (N, S), which can modify electronic properties and binding affinities in medicinal or catalytic applications .

- Synthetic Accessibility: Thiol-containing pyridazines are often synthesized via cyclocondensation or nucleophilic substitution.

- Commercial Availability: Limited suppliers for 6-(2-Ethoxyphenyl)pyridazine-3-thiol suggest niche applications or challenging synthesis . In contrast, analogs like 6-(4-Methylphenyl)pyridazine-3-thiol are more widely available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.